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molecular formula C9H9NO5 B3300970 Ethyl 2-hydroxy-3-nitrobenzoate CAS No. 90564-38-8

Ethyl 2-hydroxy-3-nitrobenzoate

Cat. No. B3300970
M. Wt: 211.17 g/mol
InChI Key: GDVQYWYUMIQBSK-UHFFFAOYSA-N
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Patent
US08026235B1

Procedure details

To a solution of 2-hydroxy-3-nitrobenzoic acid 10.0 g (55 mmol) in ethanol 100 mL was added dropwise 2 mL of conc. HCl, followed by stirring for 24 hrs under reflex. The mixture was cooled to room temperature, concentrated in a vacuum, and diluted with ethyl acetate. This dilution was washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated NaCl solution, dried over magnesium sulfate and concentrated in a vacuum. The concentrate was purified using column chromatography (developing solvent: ethylacetate/hexane=1/4) to afford the title compound 10.0 g (yield 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH2:15](O)[CH3:16]>>[CH2:15]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[OH:1])[CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 24 hrs under reflex
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
This dilution was washed with an aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated NaCl solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The concentrate was purified

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C1=C(C(=CC=C1)[N+](=O)[O-])O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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